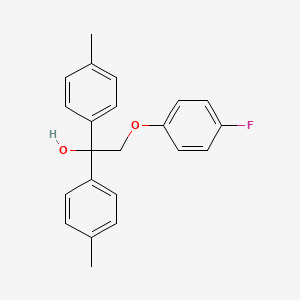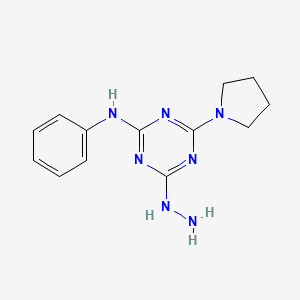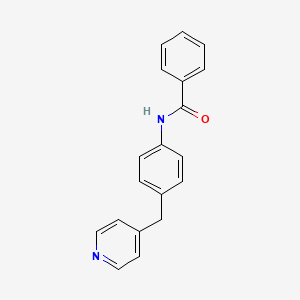
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Vue d'ensemble
Description
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C15H12Br2N2O3 and its molecular weight is 428.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.91942 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Potential
The compound has been explored for its antitumor properties. A study on related 2-hydroxybenzylidene derivatives of N-(2-trifluoromethylpiridyn-4-yl)anthranilic acid hydrazide and similar compounds demonstrated potent cytotoxicity, suggesting potential as antitumor agents. These compounds showed sub-micromolar range cytotoxicity with cell selectivity at nanomolar concentrations, indicating the promise of related compounds in cancer treatment (Congiu & Onnis, 2013).
Antimicrobial Activities
Research has shown that derivatives of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possess significant antimicrobial activities. For instance, some derivatives were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Feng, Xue, & Zhang, 2014).
Antibacterial Properties of Dioxomolybdenum(VI) Complexes
In a study focusing on dioxomolybdenum(VI) complexes derived from tridentate hydrazone ligands, including this compound, effective antibacterial activity was observed. These complexes showed promising results against Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Xue, Deng, Xu, & Wang, 2016).
Antioxidant and Antimicrobial Activities of Diorganotin(IV) Complexes
Diorganotin(IV) complexes derived from hydrazide Schiff base ligands, including this compound, were synthesized and tested for in vitro antimicrobial activity. Some of these compounds displayed significant antimicrobial and antioxidant activity, offering potential in pharmacological applications (Devi & Pachwania, 2021).
Structural Characterization and Biological Activity
The compound has also been the subject of structural analysis, such as X-ray diffraction, to understand its molecular configuration. Studies have investigated its biological activity, particularly towards enzymes like cathepsin E and elastase in human neutrophils, indicating its relevance in biochemical research (Nurkenov et al., 2017).
Propriétés
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c16-11-7-12(17)13(20)6-10(11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCHGPSWQQDRA-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)


![(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5754223.png)
![METHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5754226.png)
![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5754232.png)




